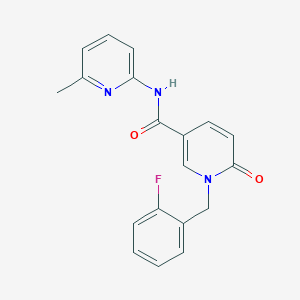

1-(2-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-13-5-4-8-17(21-13)22-19(25)15-9-10-18(24)23(12-15)11-14-6-2-3-7-16(14)20/h2-10,12H,11H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBIKNLLZZTTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 337.354 g/mol. The structure features a dihydropyridine core substituted with a fluorobenzyl group and a pyridine moiety, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H16FN3O2 |

| Molecular Weight | 337.354 g/mol |

| CAS Number | 923675-87-0 |

| Solubility | Not available |

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing carboxamide groups have shown significant activity against Tobacco Mosaic Virus (TMV) with some compounds outperforming ribavirin, a standard antiviral agent.

Case Study: Anti-TMV Activity

In a comparative study, several flavone derivatives were synthesized and tested for their antiviral activity against TMV. The most effective compound exhibited an inactivation activity of 58% at a concentration of 500 μg/mL, significantly higher than ribavirin's 39% .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Dihydropyridine derivatives have been documented to possess antibacterial activity against various pathogens. Research into similar compounds indicates that modifications to the dihydropyridine structure can enhance this activity.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural features. The presence of the 2-fluorobenzyl group is essential for enhancing lipophilicity and possibly improving membrane permeability, which is crucial for its pharmacological efficacy.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Fluorobenzyl Group | Increases lipophilicity |

| Pyridine Substitution | Modulates receptor interactions |

| Carboxamide Group | Enhances antiviral properties |

While specific mechanisms for this compound are not extensively documented, related compounds often exert their effects through interaction with viral proteins or cellular receptors. Molecular docking studies suggest that such compounds may inhibit viral replication by binding to critical sites on viral proteins.

Docking Studies

In silico studies have shown that similar dihydropyridine derivatives display favorable binding affinities to target proteins involved in viral assembly and replication processes .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations:

- Substituent Position 1: The target compound’s 2-fluorobenzyl group balances lipophilicity and steric bulk compared to 3-nitrobenzyl (), which introduces strong electron-withdrawing effects but may reduce solubility. The absence of a nitro group in the target compound likely improves metabolic stability and reduces toxicity .

Amide Group (Position 3) :

- The 6-methylpyridin-2-yl group in the target compound offers a compact, aromatic substituent conducive to π-π interactions and hydrogen bonding, contrasting with the 6-nitrobenzo[d]thiazol-2-yl group (), which introduces steric bulk and redox-sensitive nitro functionality .

- Compared to cyclopropylcarbamoyl phenyl groups (, Compound 8), the methylpyridine substituent may reduce steric hindrance, enhancing target binding .

Pharmacokinetic and Bioactivity Considerations

- Metabolic Stability : The absence of nitro or trifluoromethyl groups (cf. ) may reduce oxidative metabolism, extending half-life .

- Target Binding: The methylpyridinyl amide group may optimize interactions with proteasomal or enzymatic targets, as seen in structurally related Trypanosoma cruzi proteasome inhibitors () .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(2-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

Core Formation : Condensation of dihydropyridine precursors (e.g., via Hantzsch or Knorr pyridine synthesis) under reflux with catalysts like Lewis acids (e.g., ZnCl₂) .

Amide Coupling : Reaction of the dihydropyridine-3-carboxylic acid intermediate with 6-methylpyridin-2-amine using coupling agents (e.g., HATU or EDCI) in anhydrous DMF .

Fluorobenzyl Substitution : Alkylation at the N1 position using 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Optimization : Adjust reaction time (12–24 hours), temperature (60–80°C), and solvent polarity to improve yields (typically 40–60%) .

Basic: How is structural characterization performed for this compound, and what challenges arise?

Methodological Answer:

Characterization employs:

- NMR : H and C NMR to confirm substituent positions (e.g., fluorobenzyl CH₂ at δ ~4.5 ppm; dihydropyridine carbonyl at δ ~165 ppm). F NMR detects fluorine environments .

- FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1640 cm⁻¹ (dihydropyridine C=O) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding (e.g., amide-NH to pyridinyl-N interactions) .

Challenges : Fluorine’s electronegativity may distort NMR signals, requiring high-resolution instruments. Crystallization may require slow vapor diffusion with DMSO/hexane .

Basic: What biological assays are suitable for initial activity screening?

Methodological Answer:

Prioritize assays based on structural analogs:

- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using ATP-binding assays .

- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or NF-κB luciferase reporter assays .

Controls : Compare with fluorobenzyl-free analogs to isolate substituent effects .

Advanced: How can computational modeling elucidate its mechanism of action?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., EGFR; PDB ID: 1M17). Prioritize poses with fluorobenzyl in hydrophobic pockets .

MD Simulations : Simulate ligand-protein stability (e.g., GROMACS) over 100 ns to assess hydrogen bonding and fluorine interactions .

QSAR : Correlate substituent electronegativity (fluorine vs. chlorine) with bioactivity using Hammett constants .

Advanced: How do structural analogs resolve contradictions in biological data?

Methodological Answer:

Compare substituent effects:

| Substituent | Biological Activity | Reference |

|---|---|---|

| 2-Fluorobenzyl | Enhanced kinase inhibition | |

| 2-Chlorobenzyl | Higher antimicrobial potency | |

| 6-Methylpyridin-2-yl | Improved solubility | |

| Analysis : Fluorine’s electron-withdrawing effect may reduce metabolic degradation but lower lipophilicity vs. chlorine . |

Advanced: What strategies optimize lead compound efficacy and selectivity?

Methodological Answer:

SAR Studies :

- Modify fluorobenzyl position (e.g., 3- vs. 4-fluoro) to alter target engagement .

- Replace 6-methylpyridin-2-yl with bulkier groups (e.g., 6-ethyl) to enhance steric hindrance and selectivity .

Prodrug Design : Introduce ester moieties at the amide group to improve bioavailability .

Advanced: How can metabolic stability and pharmacokinetics be predicted?

Methodological Answer:

In Silico Tools : Use SwissADME to predict CYP450 metabolism (fluorine reduces oxidation) and BBB permeability (LogP ~2.5) .

Metabolite Identification : Incubate with liver microsomes (e.g., human S9 fraction) and analyze via LC-MS for hydroxylation or defluorination .

Advanced: What approaches assess safety and off-target selectivity?

Methodological Answer:

Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 50 µM indicates low toxicity) .

Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., CDK2 vs. EGFR) .

Advanced: What emerging applications are suggested by its structural features?

Methodological Answer:

Photodynamic Therapy : Fluorobenzyl’s UV absorbance (λmax ~270 nm) enables photosensitizer design .

Nanocarrier Functionalization : Conjugate with PEGylated nanoparticles for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.